molecular formula C19H13ClN2O4 B10923136 4-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

4-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid

Cat. No.: B10923136
M. Wt: 368.8 g/mol
InChI Key: RVWALAGJKYTJGF-SRZZPIQSSA-N
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Description

4-(5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chlorobenzoyl group, a hydrazono group, and a furan ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with hydrazine to form 4-chlorobenzoyl hydrazine. This intermediate is then reacted with furfural to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-(5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers and resins due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the chlorobenzoyl group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorobenzoyl)benzoic acid: Shares the chlorobenzoyl group but lacks the hydrazono and furan groups.

    4-Chlorobenzoic acid: Contains the chlorobenzoyl group but is structurally simpler.

Uniqueness

4-(5-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-FURYL)BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H13ClN2O4

Molecular Weight

368.8 g/mol

IUPAC Name

4-[5-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C19H13ClN2O4/c20-15-7-5-13(6-8-15)18(23)22-21-11-16-9-10-17(26-16)12-1-3-14(4-2-12)19(24)25/h1-11H,(H,22,23)(H,24,25)/b21-11+

InChI Key

RVWALAGJKYTJGF-SRZZPIQSSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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